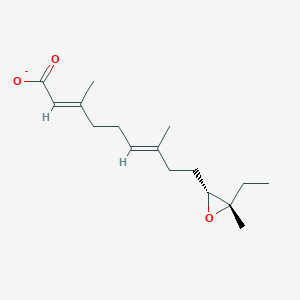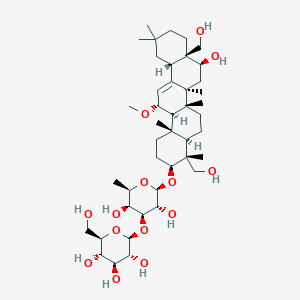
saikosaponin B3
Overview
Description
Scientific Research Applications
Saikosaponin B3 has a wide range of scientific research applications:
Mechanism of Action
Target of Action
Saikosaponin B3, a triterpene saponin, is known to interact with several targets. These targets play crucial roles in processes such as cell proliferation, apoptosis, and migration .
Mode of Action
It is known to inhibit acth-induced lipolysis in fat cells . Related compounds like Saikosaponin-d have been shown to inhibit cell proliferation, induce apoptosis, and inhibit cell migration and invasion .
Pharmacokinetics
Future research should focus on novel saponin compounds utilizing colon-specific delivery and osmotic pump systems to enhance oral bioavailability .
Result of Action
Many saikosaponins, including this compound, have exhibited very potent anti-inflammatory, hepatoprotective, and immunomodulatory activities both in vivo and in vitro .
Safety and Hazards
Future Directions
Saikosaponins, including saikosaponin B3, have attracted increasing attention due to their broad activity and favorable safety profile . Future research is expected to focus on the production of novel saikosaponin-based anti-inflammatory, efficacious anticancer, and anti-novel-coronavirus agents with improved efficacy and reduced toxicity .
Biochemical Analysis
Biochemical Properties
Saikosaponin B3 plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of adrenocorticotropic hormone (ACTH)-induced lipolysis in adipocytes . This interaction suggests that this compound may modulate lipid metabolism by affecting enzyme activity. Additionally, this compound interacts with cytochrome P450 enzymes, which are involved in its biosynthesis and metabolism .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been reported to affect the expression of genes involved in lipid metabolism and inflammatory responses . It also impacts cell signaling pathways such as the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathways, which play critical roles in immune response and inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptors and enzymes, modulating their activity. For instance, it has been shown to interact with the Janus kinase-3 (JAK3) enzyme, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to reduced inflammation and improved immune response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been observed to result in sustained modulation of gene expression and cellular metabolism, indicating its potential for prolonged therapeutic effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects such as anti-inflammatory and immunomodulatory activities. At higher doses, it may cause toxic or adverse effects. For instance, high doses of this compound have been associated with hepatotoxicity and other adverse effects in animal studies . Therefore, careful dosage optimization is essential to maximize its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation . The metabolic pathways of this compound also involve the modulation of metabolic flux and metabolite levels, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, this compound has been shown to interact with transporters involved in lipid metabolism, facilitating its distribution to lipid-rich tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This compound has been observed to localize in lipid droplets and other subcellular structures involved in lipid metabolism . This localization is essential for its role in modulating lipid metabolic processes and other cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of saikosaponins, including Saikosaponin B3, involves the preparation of aglycones from oleanolic acid, followed by regioselective glycosylation to construct the β-(1→3)-linked disaccharide fragment . The process includes efficient gold (I)-catalyzed glycosylation to install the glycans onto the aglycones .
Industrial Production Methods: Industrial extraction of saikosaponins from Bupleuri Radix involves ultrasound-assisted extraction using a 5% ammonia–methanol solution as an extraction solvent. The optimal conditions include a material–liquid ratio of 1:40, a temperature of 46.66°C, an extraction time of 65.07 minutes, and an ultrasonic power of 345.56 W .
Chemical Reactions Analysis
Types of Reactions: Saikosaponin B3 undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include acetonitrile, formic acid, and nitrogen for desolvation . The conditions often involve chromatographic separation on a UPLC BEH column with a mobile phase consisting of acetonitrile and water containing 0.1% formic acid .
Major Products: The major products formed from these reactions include various saikosaponin derivatives, which are analyzed using techniques like UPLC-MS/MS .
Comparison with Similar Compounds
Saikosaponin A: Known for its strong anti-inflammatory effects by modulating cytokine and ROS production.
Saikosaponin D: Exhibits antitumor effects by inhibiting cell proliferation and inducing apoptosis and autophagy.
Saikosaponin U and V: Show potential as adjuvant treatments for COVID-19 through molecular docking and dynamics studies.
Uniqueness: Saikosaponin B3 is unique due to its specific inhibition of ACTH-induced lipolysis and its role in modulating immune responses . Its distinct molecular structure and bioactive properties make it a valuable compound in both traditional and modern medicine .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8S,8aS,12aS,14R,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H72O14/c1-21-29(48)34(57-36-32(51)31(50)30(49)25(18-44)55-36)33(52)37(54-21)56-28-10-11-39(4)26(40(28,5)19-45)9-12-41(6)35(39)24(53-8)15-22-23-16-38(2,3)13-14-43(23,20-46)27(47)17-42(22,41)7/h15,21,23-37,44-52H,9-14,16-20H2,1-8H3/t21-,23+,24-,25-,26-,27+,28+,29+,30-,31+,32-,33-,34+,35-,36+,37+,39+,40+,41-,42-,43-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQYFMRUYWFXGT-ZGFARVGISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C(C=C5C4(CC(C6(C5CC(CC6)(C)C)CO)O)C)OC)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3[C@@H](C=C5[C@]4(C[C@@H]([C@@]6([C@H]5CC(CC6)(C)C)CO)O)C)OC)C)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H72O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316913 | |
| Record name | Saikosaponin B3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
813.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58316-42-0 | |
| Record name | Saikosaponin B3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58316-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Saikosaponin B3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[(6aR)-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]piperazine-2,6-dione](/img/structure/B1261867.png)
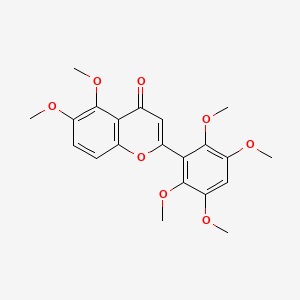
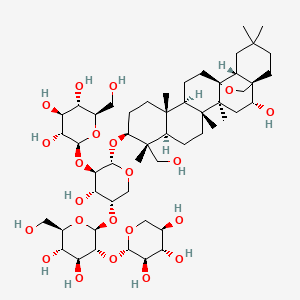
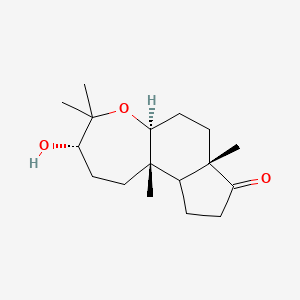


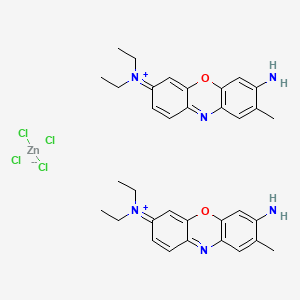

![methyl (10R,13S,14S)-14-hydroxy-13-methyl-1,7,17-trioxo-3,4,5,6,11,12,15,16-octahydro-2H-cyclopenta[a]phenanthrene-10-carboxylate](/img/structure/B1261882.png)

![(9R,10S,13R,14R,17R)-10,13,15-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,9,11,12,14,16,17-dodecahydrocyclopenta[a]phenanthrene-3,15-diol](/img/structure/B1261885.png)
![sodium;(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1261887.png)
